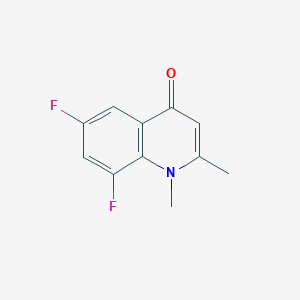

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one

Description

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is a fluorinated quinoline derivative characterized by fluorine atoms at positions 6 and 8, methyl groups at positions 1 and 2, and a ketone at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science research.

Structure

3D Structure

Properties

Molecular Formula |

C11H9F2NO |

|---|---|

Molecular Weight |

209.19 g/mol |

IUPAC Name |

6,8-difluoro-1,2-dimethylquinolin-4-one |

InChI |

InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3 |

InChI Key |

MKLZAPFRDVVVIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1C)C(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material: The synthesis often begins with a suitable quinoline precursor.

Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: Methylation at the 1 and 2 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Cyclization: Formation of the quinolin-4(1H)-one core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

a) Oxidation and Reduction

-

Oxidation : The ketone group at position 4(1H) may remain stable under typical conditions, but harsh oxidizing agents (e.g., hydrogen peroxide) could alter adjacent functional groups.

-

Reduction : The quinolinone ring might undergo reduction to form tetrahydroquinoline derivatives, analogous to reactions observed in similar quinoline compounds.

b) Substitution Reactions

-

Nucleophilic Aromatic Substitution : Fluorine atoms are generally inert, but under strongly activating conditions (e.g., electron-rich substituents), substitution at fluorine positions might occur.

-

Electrophilic Substitution : The quinoline ring may undergo electrophilic substitution at positions activated by electron-donating groups (e.g., methyl groups).

c) Functional Group Transformations

-

Hydrolysis : The ketone group could participate in nucleophilic attack under basic or acidic conditions, though specific reactivity depends on steric and electronic factors.

-

Enolate Formation : Deprotonation of the ketone α-carbon could enable enolate chemistry, facilitating alkylation or acylation reactions.

Biological Activity and Mechanism

While no direct data exists for 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one, related quinoline derivatives exhibit antibacterial and anticancer properties . Fluorine substituents enhance lipophilicity, potentially improving target binding affinity. For example:

-

Enzyme Inhibition : Interactions with metabolic enzymes or receptor targets are plausible, as seen in similar quinoline-based compounds.

-

DNA Intercalation : The planar quinolinone structure may allow DNA binding, disrupting replication in pathogens or cancer cells.

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Reduction | Sodium borohydride, LiAlH₄ | Tetrahydroquinoline derivatives |

| Oxidation | Hydrogen peroxide, m-CPBA | Oxidized quinolinone derivatives |

| Nucleophilic Substitution | Amines, thiols (under basic conditions) | Fluorine-substituted derivatives |

Analytical and Structural Data

For related quinoline derivatives, spectroscopic data (e.g., NMR, IR) and melting points are critical for characterization. For instance, 6,7-difluoro-3-hydroxy-2-methylquinolin-4(1H)-one exhibits a melting point of 178–180°C , suggesting similar thermal stability for structurally analogous compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one exhibits notable antitumor potential. Studies have shown that it can inhibit specific protein interactions involved in cancer progression. For instance, it has been evaluated against several cancer cell lines using assays such as the MTT assay to determine cell viability. The compound demonstrated significant cytotoxicity with IC50 values ranging from 26.30 to 63.75 µM against various human cancer cell lines, including A-549 (lung carcinoma) and HeLa (cervical carcinoma) .

Case Study: Anticancer Efficacy

A recent study highlighted the efficacy of derivatives of this compound in inhibiting cancer cell growth. One derivative exhibited an IC50 value of 5.6 µM against A-549 cells, outperforming doxorubicin (IC50 = 1.83 µM), indicating its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against various pathogenic strains. Its derivatives were tested against Gram-positive and Gram-negative bacteria, showing remarkable antibacterial activity compared to standard antibiotics like penicillin G and erythromycin. Some derivatives achieved minimal inhibitory concentration (MIC) values as low as mg/mL against strains like E. coli and S. aureus .

Case Study: Antibacterial Activity

In a comparative study, derivatives of this compound were found to be more potent than standard antibiotics against multiple bacterial strains. For example, one derivative demonstrated an MIC of mg/mL against K. pneumoniae, indicating significant potential for therapeutic applications in treating bacterial infections .

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. These include reactions that leverage the unique reactivity of the fluorinated quinolinones to produce derivatives with enhanced biological activities or altered pharmacokinetic properties .

Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC mg/mL) |

|---|---|---|

| This compound | 26.30 - 63.75 | - |

| Doxorubicin | 1.83 | N/A |

| Standard Antibiotics | N/A |

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Halogen vs. However, fluorine’s electronegativity enhances metabolic stability and bioavailability, a critical advantage in drug design . The dihydroquinoline analog (7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) demonstrates reduced ring planarity due to saturation, which may influence binding to enzymes like cytochrome bc₁ in antimalarial applications .

Amino vs. Methyl/Fluorine Groups: The 6-amino derivative (6-Amino-1,2-dimethylquinolin-4(1H)-one) introduces a polar functional group, likely increasing solubility but reducing lipophilicity compared to the fluorinated target compound. This contrast highlights the trade-off between hydrophilicity and membrane permeability in drug candidates .

Carboxylic Acid vs. Methyl Groups: Sparfloxacin, a difluoroquinolone antibiotic, incorporates a carboxylic acid at position 3, enabling metal chelation and DNA gyrase inhibition. The absence of this group in 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one suggests divergent mechanisms of action, possibly limiting direct antimicrobial activity but expanding utility in non-antibiotic applications .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): While exact logP values for this compound are unavailable, analogs like ELQs (Endochin-like quinolones) exhibit logP values optimized for antimalarial efficacy. Fluorine substituents typically reduce logP compared to chloro/bromo analogs, balancing solubility and cell penetration .

- Thermal Stability: The methyl and fluorine substituents likely enhance thermal stability relative to amino or hydroxy analogs, as seen in Sparfloxacin’s high melting point (265°C) .

Biological Activity

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, summarizing recent research findings and providing data tables to illustrate its effects.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry. The presence of fluorine atoms is crucial as they often enhance the lipophilicity and biological activity of quinoline derivatives.

Antiviral Activity

Recent studies have indicated that quinoline derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been tested against various viral strains:

| Compound | Viral Strain | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | H5N1 | 85.0 | 4.0 |

| 3-Cl-2-F derivative | H5N1 | 91.2 | 2.4 |

These results suggest that the antiviral activity is positively influenced by the electron-withdrawing properties of substituents and increased lipophilicity .

Antibacterial Activity

The antibacterial efficacy of quinoline derivatives has also been well documented. In a comparative study of various compounds, this compound demonstrated notable activity against several pathogenic bacteria:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

The compound's mechanism appears to involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Antifungal Activity

The antifungal potential of quinoline derivatives has been explored extensively. For example:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | Sclerotinia sclerotiorum | >80 |

| Tebufloquin (Control) | Sclerotinia sclerotiorum | 75 |

These findings indicate that the compound exhibits strong antifungal activity comparable to established antifungal agents .

Case Studies and Research Findings

A study conducted by Rbaa et al. highlighted the structure-activity relationship (SAR) of various quinoline derivatives. The study showed that increasing lipophilicity and electron-withdrawing groups on the anilide ring significantly enhanced antiviral activity against H5N1 viruses . Another investigation focused on the antibacterial properties against Gram-negative bacteria, revealing that fluorinated derivatives improved MIC values significantly compared to non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one, and how can reaction yields be optimized?

- Methodology : Start with fluorinated quinolinone precursors (e.g., 6-fluoro-2-methylquinolin-4(1H)-one) and employ halogenation or fluorination agents (e.g., CsF in CHCN at low temperatures). Optimize stoichiometry and solvent systems to reduce side products like HF, as observed in difluoro-spirocyclic ketone synthesis . For cross-coupling modifications, use palladium catalysts (e.g., PdCl(PPh)) with aryl boronic acids under inert conditions, as demonstrated in Suzuki-Miyaura reactions for similar quinolinones .

- Key Parameters : Monitor reaction progress via NMR to track fluorine coupling constants (e.g., 2J(–) = 9.1 Hz) and adjust reaction time/temperature to improve yield .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Techniques :

- NMR Spectroscopy : Use , , and NMR to verify substituent positions and fluorine environments. For example, NMR doublets at –68.1 and –114.5 ppm confirm vicinal difluoro groups .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., MH at 411.8737 for dibrominated analogs) and isotopic patterns .

- Melting Point and IR : Compare experimental values (e.g., 267–268°C) to literature data for polymorph identification .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in cross-coupling reactions?

- Mechanistic Insight : Fluorine’s electronegativity increases electron deficiency at the quinolinone core, enhancing reactivity with nucleophiles. Steric hindrance from methyl groups may limit accessibility at the 1,2-positions. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying conditions (e.g., solvent polarity) validate these effects .

- Case Study : In Suzuki-Miyaura couplings, electron-deficient aryl boronic acids yield higher conversion rates due to improved electrophilicity at the quinolinone’s reactive site .

Q. What strategies resolve contradictions in NMR data, such as unexpectedly low coupling constants?

- Approach : Re-examine reaction conditions (e.g., temperature, solvent) that may alter dihedral angles between fluorine atoms. Compare experimental 2J(–) values (e.g., 9.1 Hz ) to computational predictions using software like Gaussian or ADF. Validate via X-ray crystallography to confirm spatial arrangements .

Q. How can structure-activity relationships (SAR) guide the design of 4(1H)-quinolone derivatives for antimalarial applications?

- Methodology :

- Physicochemical Profiling : Measure logP values to assess hydrophobicity and membrane permeability. For example, ELQ analogs with optimized logP show enhanced antimalarial activity .

- Crystallography : Resolve solid-state structures (e.g., 5,7-difluoro derivatives) to identify hydrogen-bonding motifs critical for target binding .

- Biological Assays : Test in vitro potency against Plasmodium strains and correlate substituent effects (e.g., fluoro vs. methyl groups) to IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.